LRE1, or 6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine, is a potent and selective allosteric inhibitor of soluble adenylyl cyclase (sAC). [] sAC is a unique enzyme that catalyzes the synthesis of cyclic AMP (cAMP), a ubiquitous second messenger involved in various cellular processes. [, ] Unlike transmembrane adenylyl cyclases, sAC is not activated by forskolin but is stimulated by bicarbonate ions (HCO3−) and calcium ions (Ca2+). [, ] LRE1 specifically binds to sAC, inhibiting its activity and subsequently reducing cAMP production. [] This inhibitory action on sAC makes LRE1 a valuable tool for investigating the physiological and pathological roles of sAC in numerous biological systems.
LRE1, scientifically known as 6-chloro-N4-cyclopropyl-N4-[(thiophen-3-yl)methyl]pyrimidine-2,4-diamine, is a novel compound identified as a specific and allosteric inhibitor of soluble adenylyl cyclase. This compound was discovered through a mass-spectrometry-based high-throughput screening method aimed at identifying selective inhibitors for soluble adenylyl cyclase, which plays a crucial role in various physiological processes by regulating cyclic adenosine monophosphate levels in cells. LRE1 has shown potential therapeutic applications due to its ability to inhibit soluble adenylyl cyclase without significant toxicity to cells .
LRE1 is classified under the category of organic compounds, specifically as a pyrimidine derivative. It belongs to the broader class of chemical entities that include organic acids and derivatives, amino acids, peptides, and analogues. The compound's molecular structure features a chlorinated cyclopropyl group and a thiophene moiety, contributing to its unique pharmacological properties .
The synthesis of LRE1 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of the pyrimidine backbone followed by the introduction of the cyclopropyl and thiophene groups.
LRE1's molecular formula is C11H12ClN5S, with a molecular weight of approximately 273.77 g/mol. The structural features include:
The compound's structure has been elucidated through X-ray crystallography, revealing the spatial arrangement of atoms and confirming its binding interactions within the bicarbonate activator binding site of soluble adenylyl cyclase .
LRE1 primarily functions as an inhibitor in biochemical reactions involving soluble adenylyl cyclase. Its mechanism involves:
The inhibition kinetics of LRE1 have been characterized using enzyme assays that measure cyclic adenosine monophosphate production in response to bicarbonate activation. The compound exhibits an IC50 in the low micromolar range .
LRE1 inhibits soluble adenylyl cyclase by occupying the bicarbonate binding site, which is crucial for enzyme activation. This allosteric interaction prevents the enzyme from converting ATP into cyclic adenosine monophosphate effectively.
Studies have shown that LRE1 can disrupt cAMP signaling pathways in various physiological contexts, including sperm motility and mitochondrial function, indicating its potential role in modulating intracellular signaling cascades .
LRE1 has several promising applications in scientific research and potential therapeutic strategies:
The identification of LRE1 resulted from a pioneering mass spectrometry-based high-throughput screening (HTS) platform designed to overcome limitations of traditional assays for adenylyl cyclase activity. This novel RapidFire Mass Spectrometry System (RF-MSS) simultaneously quantified cAMP production and ATP consumption with high precision, processing samples every 15 seconds and achieving a Z' factor of ~0.7—indicating excellent assay robustness [1]. Screening 33,135 drug-like compounds from a library of 7.87 million candidates yielded a hit rate of 0.14% (46 initial hits). Among these, RU-0204277 (later named LRE1) emerged as a lead due to its low molecular weight (280.78 g/mol), favorable quantitative estimate of drug-likeness (Q.E.D.) score, and unique pyrimidine-diamine structure [1] [6]. The RF-MSS method provided critical advantages: elimination of radioactive labels, direct measurement of substrate depletion, and validation of enzyme kinetics consistent with sAC’s known sensitivity to bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP [1].
LRE1 (6-chloro-N4-cyclopropyl-N4-[(thiophen-3-yl)methyl]pyrimidine-2,4-diamine) was validated through rigorous selectivity profiling. It showed no activity against all nine transmembrane adenylyl cyclase (tmAC) isoforms or other off-targets (e.g., proteases, ion channels) in 17 secondary screens [1] [7]. Unlike first-generation sAC inhibitors like KH7—which exhibited mitochondrial toxicity—LRE1 demonstrated negligible cellular cytotoxicity at effective concentrations (IC₅₀ ~3–11 µM) [1] [6]. Subsequent optimization by public-private partnerships enhanced its potency >10,000-fold while eliminating cross-reactivity with mammalian nucleotidyl cyclases, solidifying its utility as a chemical probe [7].
Table 1: High-Throughput Screening Metrics for LRE1 Discovery
Parameter | Value | Significance |
---|---|---|
Screening Library Size | 33,135 compounds | Maximized chemical space diversity |
Hit Rate | 0.14% (46 compounds) | High selectivity threshold |
Z' Factor | ~0.7 | Robust assay quality |
IC₅₀ (sAC inhibition) | ~3 µM | Comparable to KH7, improved specificity |
LRE1 inhibits sAC by targeting its bicarbonate-binding site (BBS), a regulatory pocket distinct from the catalytic domain. Crystallographic studies confirm that LRE1’s 2-amino-6-chloropyrimidine moiety occupies the BBS, sterically hindering HCO₃⁻-induced activation [1] [7]. This allosteric mechanism disrupts sAC’s role as a physiological CO₂/HCO₃⁻/pH sensor, impairing cAMP microdomains critical for sperm motility, mitochondrial respiration, and ciliary function [1] [4]. Notably, sAC activation requires HCO₃⁻-induced conformational changes, which LRE1 prevents without affecting basal (unstimulated) enzyme activity [1].
LRE1 exhibits non-competitive inhibition kinetics relative to substrate ATP but competes directly with HCO₃⁻. Enzymatic assays reveal unchanged Michaelis constants (Kₘ) for ATP-Mg²⁺ in the presence of LRE1, confirming its independence from the catalytic site [1] [7]. In contrast, increasing HCO₃⁻ concentrations diminish LRE1’s efficacy, demonstrating competitive antagonism at the BBS [7]. This dual kinetic profile allows LRE1 to selectively inhibit HCO₃⁻-activated sAC isoforms—predominant in somatic cells—while sparing constitutive activity in testis-specific isoforms (sACt) [7].
Table 2: Kinetic Parameters of LRE1-Mediated sAC Inhibition
Parameter | LRE1 Effect | Interpretation |
---|---|---|
Kₘ (ATP) | Unchanged | Non-competitive with substrate |
Kᵢ (HCO₃⁻) | Increased | Competitive with bicarbonate |
Vₘₐₓ (HCO₃⁻-stimulated) | Reduced | Allosteric suppression of catalysis |
X-ray crystallography of sAC bound to LRE1 reveals atomic-level interactions underpinning its allosteric mechanism. LRE1 anchors to the BBS via hydrogen bonds between its chloro-pyrimidine group and residue Tyr-25, while hydrophobic interactions with cyclopropyl-thiophene moieties stabilize the complex [8] [7]. This binding induces a conformational shift in sAC’s catalytic domains (C1 and C2), disrupting HCO₃⁻ coordination and reducing cAMP synthesis efficiency. Unlike forskolin—which activates tmACs by binding an analogous pseudo-symmetric pocket—LRE1’s compact structure prevents tmAC interactions, explaining its >100-fold selectivity for sAC [7].
LRE1 exhibits favorable drug-like properties, including high solubility in DMSO (125 mg/mL) and cellular permeability [6]. Its logP value (~2.8) and molecular weight (280.78 g/mol) align with Lipinski’s criteria for membrane diffusion, enabling rapid cellular uptake [6]. In hepatic ischemia/reperfusion models, LRE1 (1.2 mg/kg) preconditioning preserved mitochondrial ATP synthesis, membrane potential, and ROS detoxification—effects absent in sAC-knockout systems [4]. These outcomes validate its bioavailability and engagement with intracellular sAC pools, particularly in mitochondria [4] [7].
Table 3: Structural and Pharmacokinetic Profile of LRE1
Property | Value | Functional Implication |
---|---|---|
Molecular Weight | 280.78 g/mol | Optimal membrane permeability |
Solubility (DMSO) | 125 mg/mL | Suitable for in vitro assays |
Key Binding Residues | Tyr-25 (H-bond) | Bicarbonate site occlusion |
Mitochondrial Uptake | Confirmed | Protection from I/R injury [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7